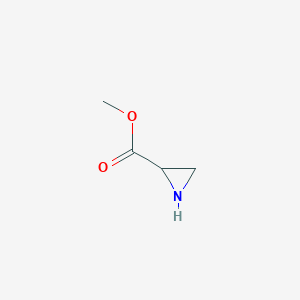

Methyl Aziridine-2-carboxylate

Vue d'ensemble

Description

Methyl Aziridine-2-carboxylate is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is of significant interest due to its high reactivity, which is attributed to the strain in the three-membered ring. It is commonly used in organic synthesis as an electrophilic aziridination reagent and is particularly useful in the synthesis of chiral building blocks .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl Aziridine-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of aziridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures (around -4°C) to control the reactivity and yield .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Oxidation Reactions

MAC undergoes oxidation to form oxaziridines or other oxidized derivatives. For example, treatment with m-chloroperbenzoic acid (mCPBA) converts MAC into oxaziridine derivatives, which are key intermediates in synthesizing bioactive molecules . Oxidation typically occurs under mild conditions, preserving the ester functionality for further transformations.

Reaction Mechanism:

The aziridine ring's strain facilitates nucleophilic attack by oxidizing agents, leading to ring expansion. This process generates intermediate oxaziridinium species, which stabilize through resonance .

Reduction Reactions

Reduction of MAC targets the aziridine ring, yielding amines or hydroxymethyl derivatives. Lithium aluminum hydride (LiAlH4) reduces MAC to 2-aminomethylaziridine, while sodium borohydride (NaBH4) selectively reduces the ester group . Enzymatic pathways, such as lipase-catalyzed hydrolysis, also yield 2-hydroxymethylaziridine derivatives .

Reaction Conditions:

-

NaBH4 : Methanol, 0°C.

Substitution Reactions (Ring-Opening)

MAC's aziridine ring opens with nucleophiles under acidic or basic conditions, forming substituted derivatives. Acid-catalyzed ring-opening with water or alcohols produces vicinal amino alcohols, critical in synthesizing amino acids . Nucleophilic substitution with amines or thiols yields substituted aziridines .

Regioselectivity:

Acidic conditions favor attack at the less substituted carbon, while basic conditions target the more substituted site .

Example: Acid-Catalyzed Ring-Opening

| Nucleophile | Product | Stereochemistry | Reference |

|---|---|---|---|

| H2O | 2-Aminoethanol | Retained chirality | |

| NH3 | Substituted aziridine | Enantiomeric excess |

Three-Component Reactions (Joullié–Ugi Reaction)

MAC participates in ZnCl2-catalyzed Joullié–Ugi reactions with isocyanides and carboxylic acids, forming N-acylaziridine-2-carboxamide derivatives. This reaction is diastereoselective, yielding products with up to 82% isolated yield .

Mechanism:

The aziridine ring stabilizes intermediates, enabling the formation of bicyclic structures. Post-reaction transformations include hydrogenation to open the bicyclic framework .

Applications De Recherche Scientifique

Synthetic Chemistry

Role as a Building Block

Methyl aziridine-2-carboxylate serves as a crucial building block in synthetic chemistry. It enables the efficient construction of complex organic molecules, making it invaluable for researchers aiming to synthesize diverse compounds. Its unique structure allows for various modifications that can lead to the formation of new chemical entities.

Case Study: Synthesis of Chiral Aziridines

A recent study demonstrated the use of this compound in synthesizing chiral aziridines from alkenes via electrophilic aziridination. This method provides a route to optically active compounds that are essential for pharmaceutical applications .

Pharmaceutical Development

Aziridine-Containing Drugs

this compound is instrumental in developing new pharmaceuticals, particularly those containing aziridine moieties. These compounds often exhibit unique biological activities, making them candidates for drug development.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound can be synthesized to create potential anticancer agents. The incorporation of this compound into drug design has led to the discovery of new therapeutic agents with improved efficacy against cancer cells .

Polymer Chemistry

Production of Specialty Polymers

In polymer chemistry, this compound is used to produce specialty polymers that enhance properties such as flexibility and durability. These characteristics are critical for applications in coatings, adhesives, and other materials.

Data Table: Polymer Properties Enhanced by this compound

| Property | Before Modification | After Modification |

|---|---|---|

| Flexibility | Low | High |

| Durability | Moderate | High |

| Thermal Stability | Moderate | High |

Agricultural Chemicals

Formulation of Agrochemicals

this compound is explored for use in formulating agrochemicals, contributing to the development of more effective pesticides and herbicides. Its ability to target specific pests while minimizing environmental impact makes it a valuable component in agricultural research.

Case Study: Development of Targeted Herbicides

A study focused on the formulation of herbicides using this compound showed promising results in targeting specific weed species while reducing collateral damage to crops. This targeted approach enhances agricultural sustainability and efficacy .

Material Science

Advanced Materials Creation

In material science, this compound is utilized in creating advanced materials such as hydrogels and nanocomposites. These materials have significant applications in biomedical devices and drug delivery systems.

Data Table: Applications of Advanced Materials Derived from this compound

| Material Type | Application |

|---|---|

| Hydrogels | Drug delivery systems |

| Nanocomposites | Biomedical devices |

Mécanisme D'action

The mechanism of action of Methyl Aziridine-2-carboxylate primarily involves its high reactivity due to the strain in the aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring opening and formation of various products. The compound can also form aziridinium ions in the presence of acids, which are highly reactive intermediates that can further react with nucleophiles .

Molecular Targets and Pathways:

Protein Disulfide Isomerases: The compound inhibits these enzymes by alkylating their thiol groups, which are crucial for their catalytic activity.

Cancer Cell Surface Proteins: Selective alkylation of thiol groups on cancer cell surface proteins can lead to cell death, making it a potential anticancer agent.

Comparaison Avec Des Composés Similaires

Methyl Aziridine-2-carboxylate can be compared with other aziridine derivatives:

Aziridine-2-carboxamide: This compound is similar but has an amide group instead of a methyl ester.

N-Tosylaziridine: This derivative has a tosyl group, making it more reactive towards nucleophiles.

1-Benzyl-2-methylaziridine: This compound has a benzyl group, which affects its reactivity and applications in organic synthesis.

Uniqueness: this compound is unique due to its combination of high reactivity and the presence of a methyl ester group, which makes it a versatile reagent in organic synthesis and a potential candidate for various biological applications .

Activité Biologique

Methyl Aziridine-2-carboxylate (MAC) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of MAC, focusing on its antibacterial and anticancer properties, as well as its mechanism of action, synthesis, and structure-activity relationships.

Overview of this compound

This compound is characterized by its aziridine ring, which contributes to its reactivity and biological activity. The compound's molecular formula is , and it is often studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Antibacterial Activity

Research has shown that aziridine derivatives, including MAC, exhibit significant antibacterial properties. The antibacterial activity is primarily attributed to the aziridine ring's ability to act as a reactive electrophile, allowing it to form covalent bonds with nucleophilic sites in bacterial proteins and DNA.

Case Study: Antibacterial Efficacy

A study evaluating various aziridine derivatives found that compounds similar to MAC demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 8 µg/mL, indicating strong antibacterial effects compared to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Derivative A | 16 | Streptococcus faecalis |

| Derivative B | 32 | Proteus vulgaris |

Anticancer Activity

The anticancer potential of MAC and related compounds is another area of active research. Aziridines have been shown to act as alkylating agents, which can lead to DNA cross-linking and subsequent apoptosis in cancer cells.

The mechanism through which MAC exerts its anticancer effects involves the formation of covalent bonds with nucleophilic sites on DNA. This interaction can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. For instance, compounds derived from aziridine have been shown to induce oxidative stress in cancer cells by disrupting redox balance, which enhances their cytotoxicity .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5 | DNA alkylation and oxidative stress |

| MCF-7 (breast cancer) | 10 | Induction of apoptosis via ROS generation |

| A549 (lung cancer) | 7 | Inhibition of cell proliferation |

Structure-Activity Relationship (SAR)

The biological activity of MAC can be influenced by various substituents on the aziridine ring. Studies indicate that modifications at specific positions can enhance or diminish antibacterial and anticancer activities. For example, the introduction of bulky groups at the R1 position significantly affects the compound's reactivity towards nucleophiles .

Table 3: Structure-Activity Relationship Insights

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methyl | R1 | Increased antibacterial activity |

| Isopropyl | R2 | Enhanced cytotoxicity |

| Phenyl | R3 | Decreased reactivity |

Propriétés

IUPAC Name |

methyl aziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCVDRJTYFIPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336606 | |

| Record name | Methyl Aziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5950-34-5 | |

| Record name | Methyl Aziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Aziridine-2-carboxylate (stabilized with HQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.